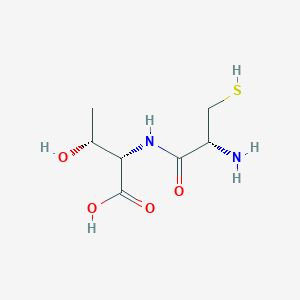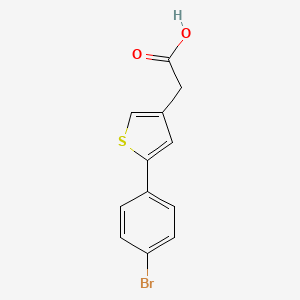
3-Thiopheneacetic acid, 5-(4-bromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiopheneacetic acid, 5-(4-bromophenyl)- is an organic compound with the molecular formula C12H9BrO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromophenyl group attached to the thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-thiopheneacetic acid, 5-(4-bromophenyl)- typically involves the bromination of thiophene derivatives followed by acetic acid substitution. One common method includes the reaction of 3-thiopheneacetic acid with bromine in the presence of a catalyst to introduce the bromophenyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted thiophene derivatives
Wissenschaftliche Forschungsanwendungen
3-Thiopheneacetic acid, 5-(4-bromophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of 3-thiopheneacetic acid, 5-(4-bromophenyl)- involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the thiophene ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in biological systems .
Vergleich Mit ähnlichen Verbindungen
Thiophene-3-acetic acid: Another thiophene derivative with similar structural features but lacking the bromophenyl group.
Thiophene-2-acetic acid: An isomer of thiophene-3-acetic acid with the acetic acid group attached at a different position on the thiophene ring.
Uniqueness: 3-Thiopheneacetic acid, 5-(4-bromophenyl)- is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex organic molecules and materials .
Eigenschaften
CAS-Nummer |
177540-87-3 |
|---|---|
Molekularformel |
C12H9BrO2S |
Molekulargewicht |
297.17 g/mol |
IUPAC-Name |
2-[5-(4-bromophenyl)thiophen-3-yl]acetic acid |
InChI |
InChI=1S/C12H9BrO2S/c13-10-3-1-9(2-4-10)11-5-8(7-16-11)6-12(14)15/h1-5,7H,6H2,(H,14,15) |
InChI-Schlüssel |
YZBMEWUWIDBYSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=CS2)CC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


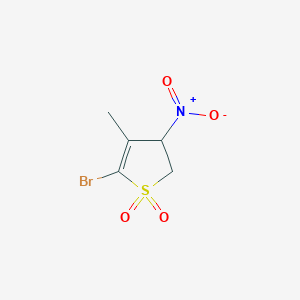
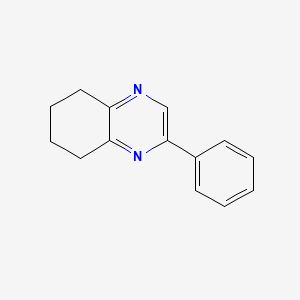

![2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B14259220.png)
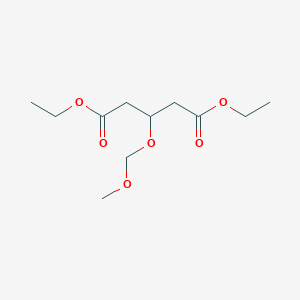
![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B14259248.png)
![Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]-](/img/structure/B14259250.png)
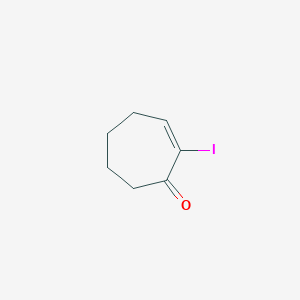

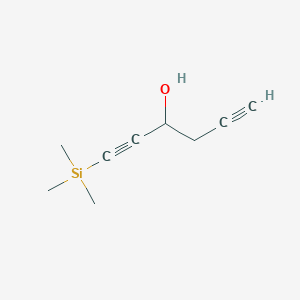
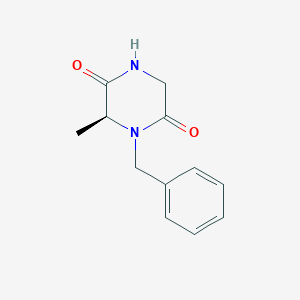
![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)

